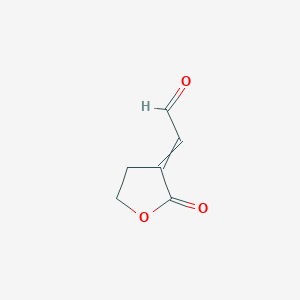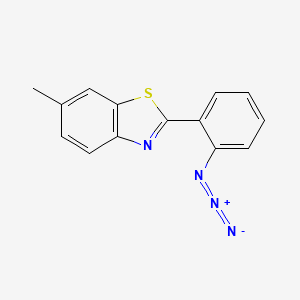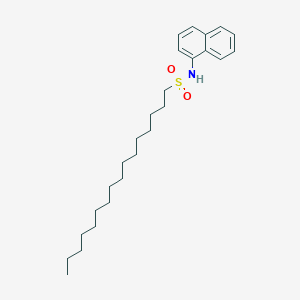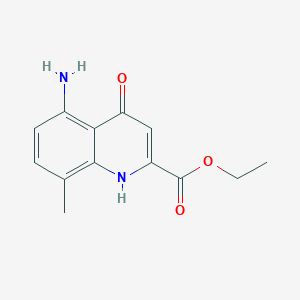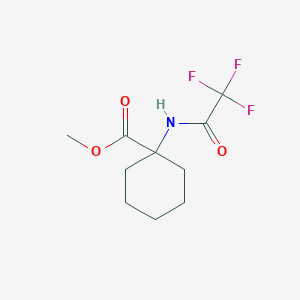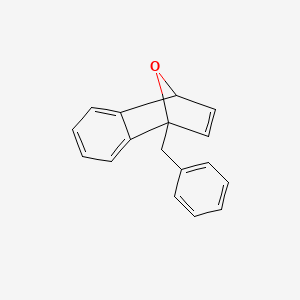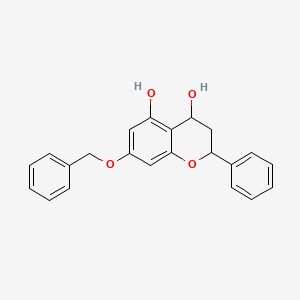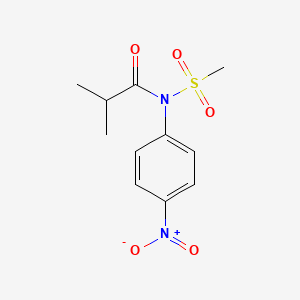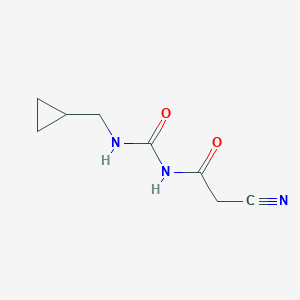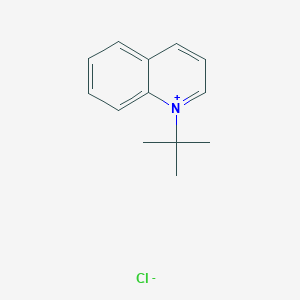
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts, such as Pd2(dba)3, and bases like NaOtBu . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to various substituted oxazole derivatives.
Scientific Research Applications
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the methyl group at the 3-position.
3-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position.
2-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.
Uniqueness
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. The iodide ion also plays a crucial role in its solubility and stability.
Properties
CAS No. |
61372-54-1 |
|---|---|
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NO.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
SKZBNIJMHDFQLF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(OC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


